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molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6

1-Amino-2-methylpyridinium iodide

Cat. No. B1590289
M. Wt: 236.05 g/mol
InChI Key: XMFXSCPQGJZSLU-UHFFFAOYSA-M
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Patent
US07585875B2

Procedure details

1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one. The dry salt (113 g) from Example 1 (a) was suspended in isobutyric anhydride (515 g) in a large round bottom flask equipped with a mechanical stirrer and K2CO3 (85 g) was added with stirring. The mixture was refluxed for 8 hours, cooled to room temperature and water (10 ml) was added followed by addition of K2CO3 (10 g) in portions. After the initial vigorous reaction subsided, water (500 ml) and ethyl acetate (500 ml) were added, followed by 280 g of K2CO3, added in portions with continuous mechanical stirring to control foaming. The reaction mixture was stirred for 1 hour at room temperature, 50 mL of 50% NaOH was added, and the mixture extracted with ethyl acetate (4×250 ml). Evaporation of the solution yielded a viscous oil, which was distilled under high vacuum to provide 25.2 g (32.9%) of 2-isopropylpyrazolo[1,5-a]pyridine (b.p. 45-75° C./0.25-0.5 mm Hg), and 60.4 g (51.3%) of 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (b.p. 125-135° C./0.1 mm Hg; m.p. 53-55° C.) (T. Irikura, et al., U.S. Pat. No. 3,850,941, Nov. 26, 1974). Compound 411.
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
113 g
Type
reactant
Reaction Step Four
Quantity
515 g
Type
solvent
Reaction Step Four
Name
Quantity
85 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
280 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[I-].N[N+]1C=CC=CC=1C.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(OC(=O)C(C)C)(=O)C(C)C.C(OCC)(=O)C.O>[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
[I-].N[N+]1=C(C=CC=C1)C
Name
Quantity
515 g
Type
solvent
Smiles
C(C(C)C)(=O)OC(C(C)C)=O
Step Five
Name
Quantity
85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Seven
Name
Quantity
280 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eight
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the initial vigorous reaction
ADDITION
Type
ADDITION
Details
added in portions with continuous
STIRRING
Type
STIRRING
Details
mechanical stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (4×250 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution
CUSTOM
Type
CUSTOM
Details
yielded a viscous oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 32.9%
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.4 g
YIELD: PERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07585875B2

Procedure details

1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one. The dry salt (113 g) from Example 1 (a) was suspended in isobutyric anhydride (515 g) in a large round bottom flask equipped with a mechanical stirrer and K2CO3 (85 g) was added with stirring. The mixture was refluxed for 8 hours, cooled to room temperature and water (10 ml) was added followed by addition of K2CO3 (10 g) in portions. After the initial vigorous reaction subsided, water (500 ml) and ethyl acetate (500 ml) were added, followed by 280 g of K2CO3, added in portions with continuous mechanical stirring to control foaming. The reaction mixture was stirred for 1 hour at room temperature, 50 mL of 50% NaOH was added, and the mixture extracted with ethyl acetate (4×250 ml). Evaporation of the solution yielded a viscous oil, which was distilled under high vacuum to provide 25.2 g (32.9%) of 2-isopropylpyrazolo[1,5-a]pyridine (b.p. 45-75° C./0.25-0.5 mm Hg), and 60.4 g (51.3%) of 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (b.p. 125-135° C./0.1 mm Hg; m.p. 53-55° C.) (T. Irikura, et al., U.S. Pat. No. 3,850,941, Nov. 26, 1974). Compound 411.
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
113 g
Type
reactant
Reaction Step Four
Quantity
515 g
Type
solvent
Reaction Step Four
Name
Quantity
85 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
280 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[I-].N[N+]1C=CC=CC=1C.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(OC(=O)C(C)C)(=O)C(C)C.C(OCC)(=O)C.O>[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
[I-].N[N+]1=C(C=CC=C1)C
Name
Quantity
515 g
Type
solvent
Smiles
C(C(C)C)(=O)OC(C(C)C)=O
Step Five
Name
Quantity
85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Seven
Name
Quantity
280 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eight
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the initial vigorous reaction
ADDITION
Type
ADDITION
Details
added in portions with continuous
STIRRING
Type
STIRRING
Details
mechanical stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (4×250 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution
CUSTOM
Type
CUSTOM
Details
yielded a viscous oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 32.9%
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.4 g
YIELD: PERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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